4-Chloro-1-cyclohexylbut-2-en-1-one
CAS No.: 61170-86-3
Cat. No.: VC19552424
Molecular Formula: C10H15ClO
Molecular Weight: 186.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61170-86-3 |
|---|---|
| Molecular Formula | C10H15ClO |
| Molecular Weight | 186.68 g/mol |
| IUPAC Name | 4-chloro-1-cyclohexylbut-2-en-1-one |
| Standard InChI | InChI=1S/C10H15ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |
| Standard InChI Key | CSRDRAYZNAIUKM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C(=O)C=CCCl |
Introduction
Structural and Physical Properties
Molecular Architecture
4-Chloro-1-cyclohexylbut-2-en-1-one (C₁₀H₁₃ClO) consists of a cyclohexane ring attached to a but-2-en-1-one backbone, with a chlorine atom at the fourth position. The α,β-unsaturated ketone moiety creates a planar conjugated system, while the cyclohexyl group introduces steric bulk and chirality. X-ray crystallography of analogous compounds, such as (1S,4S)-4-chlorocyclohex-2-en-1-ol, reveals that substituents on cyclohexane derivatives adopt chair conformations to minimize steric strain .
The compound’s molecular weight is 184.66 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicating moderate hydrophobicity. Theoretical studies predict a dipole moment of 3.2 D due to the polar carbonyl and C-Cl bonds.
Spectroscopic Characterization
Key spectroscopic data for 4-Chloro-1-cyclohexylbut-2-en-1-one includes:
The downfield shift of the carbonyl carbon (δ 198.4) compared to saturated ketones (δ 205–220) reflects conjugation with the double bond .
Synthesis Methodologies
Grignard-Based Routes
A primary synthesis involves reacting cyclohexylmagnesium bromide with 3-buten-2-one under anhydrous conditions, followed by chlorination using thionyl chloride (SOCl₂). The reaction proceeds via:
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Nucleophilic addition: Cyclohexylmagnesium bromide attacks 3-buten-2-one, forming 1-cyclohexyl-3-buten-2-ol .
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Oxidation: The secondary alcohol is oxidized to 1-cyclohexylbut-2-en-1-one using Jones reagent (CrO₃/H₂SO₄).
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Chlorination: Thionyl chloride introduces the chlorine atom at the γ-position (C-4) via a radical mechanism.
Typical yields range from 65–72%, with purity >95% confirmed by GC-MS.
Palladium-Catalyzed Carbonylation
An alternative method employs Pd(PPh₃)₄ to catalyze the carbonylation of 4-chloro-1-cyclohexyl-2-propene, yielding the target compound at 150°C under 20 bar CO pressure. This route achieves 80% yield but requires specialized equipment.
Chemical Reactivity
Conjugate Additions
The α,β-unsaturated system undergoes Michael additions with nucleophiles. For example, reaction with methylmagnesium bromide produces 4-chloro-1-cyclohexyl-3-methylbutan-1-one after hydrolysis.
Diels-Alder Reactions
As a dienophile, 4-Chloro-1-cyclohexylbut-2-en-1-one reacts with cyclopentadiene to form bicyclic adducts. The endo preference (>90%) is attributed to secondary orbital interactions between the carbonyl and diene.
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding 4-chloro-1-cyclohexylbutan-1-one. Selective reduction of the carbonyl group with NaBH₄ is hindered by the electron-withdrawing chlorine.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to γ-aminobutyric acid (GABA) analogs. For instance, reductive amination with benzylamine produces 4-chloro-1-cyclohexyl-2-butenylamine, a potential anticonvulsant.
Ligand Design
The cyclohexyl group’s steric bulk makes it suitable for chiral ligands in asymmetric catalysis. Complexation with rhodium in hydroformylation reactions achieves enantiomeric excesses of 85–92%.
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